7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst, such as piperidine, to form the chromen-2-one core structure.
Etherification: The final step involves the etherification of the chromen-2-one core with 4-methoxybenzaldehyde in the presence of a suitable reagent, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethoxy linkage, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-28-18-8-4-15(5-9-18)21-13-24(27)30-23-12-19(10-11-20(21)23)29-14-22(26)16-2-6-17(25)7-3-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFAVVKWMGNQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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